

Diethyl (1-methylbutyl)malonate chemical properties

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Compound of Interest		
Compound Name:	Diethyl (1-methylbutyl)malonate	
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An In-depth Technical Guide on the Chemical Properties of Diethyl (1-methylbutyl)malonate

Introduction

Diethyl (1-methylbutyl)malonate, also known as 1,3-Diethyl 2-(1-methylbutyl)propanedioate, is an organic compound belonging to the class of dicarboxylic acid esters.[1] It serves as a versatile intermediate and reagent in organic synthesis.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Diethyl (1-methylbutyl)malonate** are summarized below. This data is essential for its handling, application in reactions, and purification.

Identifiers and Descriptors



Identifier	Value
IUPAC Name	1,3-Diethyl 2-(1-methylbutyl)propanedioate[1]
Synonyms	Diethyl (1-methylbutyl)malonate, 1- (Methylbutyl)malonic acid diethyl ester, NSC 10820, NSC 62700, Diethyl 2-(pentan-2- yl)malonate[1]
CAS Number	117-47-5[1]
Molecular Formula	C12H22O4[1]
Molecular Weight	230.301 g/mol [1]
InChlKey	RQFSNEWORATSCC-UHFFFAOYSA-N[1]
Canonical SMILES	CCCC(C)C(C(=O)OCC)C(=O)OCC

Physicochemical Data

Property	Value
Boiling Point	235-236 °C at 729 Torr[1]
Density	0.9731 g/cm³ at 20 °C[1]
Refractive Index	1.4270[1]
Flash Point	118-119°C/9mm[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate[3]
PSA (Polar Surface Area)	52.60 Ų[1]
XLogP3	2.165[1]

Synthesis and Experimental Protocols

The primary method for synthesizing **Diethyl (1-methylbutyl)malonate** is through the malonic ester synthesis, which involves the alkylation of diethyl malonate.[2]



Malonic Ester Synthesis Protocol

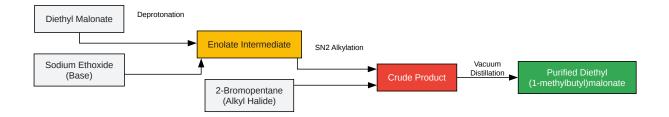
This synthesis is a classic method for forming carbon-carbon bonds and is particularly useful for preparing substituted carboxylic acids. The general steps are outlined below:

- Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-hydrogen, forming a resonance-stabilized enolate.[2]
- Alkylation: The resulting enolate acts as a nucleophile and reacts with an appropriate alkyl halide, in this case, 2-bromopentane (or a similar 1-methylbutyl halide), via an SN2 mechanism to introduce the 1-methylbutyl group.[2]
- Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through vacuum distillation.

A generalized experimental protocol based on similar malonic ester alkylations is as follows:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.[4]
- Cool the sodium ethoxide solution and slowly add diethyl malonate.
- Gradually add 2-bromopentane to the solution. The reaction is often exothermic and may require cooling.[4]
- After the addition is complete, reflux the mixture until the solution is neutral to moist litmus paper.[4]
- Distill off the ethanol.[4]
- Add water to the residue and separate the organic layer containing the crude Diethyl (1-methylbutyl)malonate.[4]
- Purify the crude product by vacuum distillation.[4]





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Caption: Synthesis workflow for **Diethyl (1-methylbutyl)malonate**.

Spectroscopic Characterization

The structure of **Diethyl (1-methylbutyl)malonate** is confirmed using various spectroscopic techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups (a triplet and a quartet), as well as signals corresponding to the protons of the 1-methylbutyl group.
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the 1-methylbutyl substituent.

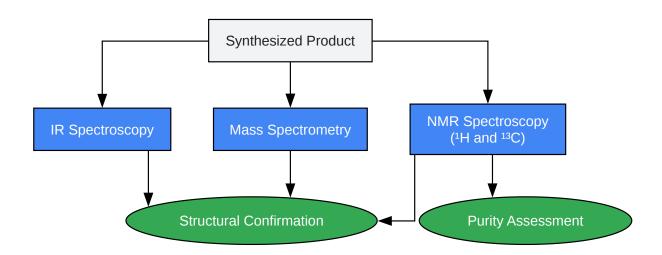
Infrared (IR) Spectroscopy

The IR spectrum of **Diethyl (1-methylbutyl)malonate** would be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups. Additional bands for C-H and C-O stretching would also be present.

Mass Spectrometry (MS)



Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern would likely show losses of ethoxy groups (-OCH₂CH₃) and fragments corresponding to the alkyl substituent.



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Caption: General workflow for the analytical characterization of the product.

Reactivity and Applications

Diethyl (1-methylbutyl)malonate is a valuable building block in organic chemistry.

- Intermediate in Synthesis: It is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, related structures are used in the synthesis of barbiturates.[6]
- Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form β-arylacetic esters, which are important structural motifs in various biologically active compounds.[2]
- Asymmetric Synthesis: Chiral phase-transfer catalysts can be employed for the enantioselective alkylation of malonates, enabling the synthesis of chiral compounds with quaternary carbon centers.[2]

Safety and Handling



While specific safety data for **Diethyl (1-methylbutyl)malonate** is not extensively detailed, general precautions for handling malonic esters should be followed. These compounds can be irritants, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[7][8] Work should be conducted in a well-ventilated area.[1][7] For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

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